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Compound of Interest

Compound Name: 2-Amino-6-phenylpyridine

Cat. No.: B030124

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the compound 2-Amino-6-phenylpyridine (CAS No: 39774-25-9, Molecular Formula:
C11H10N2). The information presented herein is crucial for the identification, characterization,
and quality control of this important chemical entity in research and development settings. This
document details experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental
protocols and a visual workflow of the analytical process.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2-Amino-6-phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of 2-Amino-6-phenylpyridine
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
7.99 -7.89 m - 1H Pyridine-H
7.54 -7.39 m - 2H Phenyl-H
7.36 dt 9.4,4.3 1H Phenyl-H
7.04 dd 7.4,0.7 1H Pyridine-H
6.42 dd 8.2,0.6 1H Pyridine-H
5.97 S - 2H -NH:z

Solvent: DMSO-ds, Spectrometer Frequency: 500 MHz

Table 2: 13C NMR Spectroscopic Data of 2-Amino-6-phenylpyridine

Chemical Shift (6) ppm

Assignment

159.50 Pyridine C-NH:z
154.27 Pyridine C-Phenyl
139.39 Phenyl C-ipso
137.91 Pyridine CH
128.37 Phenyl CH
128.33 Phenyl CH
126.25 Phenyl CH
108.22 Pyridine CH
107.00 Pyridine CH

Solvent: DMSO-ds, Spectrometer Frequency: 126 MHz
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Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for 2-Amino-6-phenylpyridine

Wavenumber . . . .
( 1 Intensity Vibrational Mode Functional Group
cm-
N-H Stretch
3400 - 3250 Medium - Strong (asymmetric & Primary Amine (-NHz)
symmetric)
) Aromatic (Pyridine &
3100 - 3000 Medium C-H Stretch
Phenyl)
1650 - 1580 Medium - Strong N-H Bend (Scissoring)  Primary Amine (-NH2)
) Aromatic Rings
1600 - 1450 Medium - Strong C=C and C=N Stretch o
(Pyridine & Phenyl)
1335 - 1250 Strong C-N Stretch Aromatic Amine
C-H Bend (out-of- o
900 - 675 Strong Aromatic Rings

plane)

Note: The exact peak positions can vary based on the sample preparation method and the

physical state of the sample.

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Data for 2-Amino-6-phenylpyridine

m/z (Mass-to-Charge

lon Type Method
Ratio) oA
170.1 [M]* (Calculated)
170.1 [M]* (Found) Electron lonization (EI)

Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a solid
organic compound like 2-Amino-6-phenylpyridine.
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A generalized workflow for spectroscopic analysis.
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for the structural elucidation of 2-
Amino-6-phenylpyridine.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

Sample Preparation (Solution State):

Approximately 5-10 mg of solid 2-Amino-6-phenylpyridine was accurately weighed and
transferred to a clean, dry NMR tube.

o Approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or CDCI3) was
added to the NMR tube.

o The sample was gently agitated or sonicated until the solid was completely dissolved.
» The NMR tube was then placed in a spinner turbine and inserted into the NMR spectrometer.
Data Acquisition:

e 1H NMR: Standard one-dimensional proton spectra were acquired. Typical parameters
included a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds. The number of scans was adjusted to
achieve an adequate signal-to-noise ratio.

e 13C NMR: Standard one-dimensional carbon spectra with proton decoupling were acquired. A
larger number of scans was typically required due to the lower natural abundance of the 13C
isotope. A spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds were used.

Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate
software. The processing steps included Fourier transformation, phase correction, baseline
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correction, and referencing the chemical shifts to the residual solvent peak or an internal
standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-Amino-6-phenylpyridine by
measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):
e Abackground spectrum of the clean, empty ATR crystal was recorded.

e A small amount of the solid 2-Amino-6-phenylpyridine sample was placed directly onto the
ATR crystal, ensuring complete coverage of the crystal surface.

e Apressure arm was applied to ensure good contact between the sample and the crystal.
Data Acquisition:

e The sample was scanned over the mid-infrared range (typically 4000-400 cm~1).

e Multiple scans (e.g., 16 or 32) were co-added to improve the signal-to-noise ratio.

e The resulting spectrum was recorded as absorbance or transmittance versus wavenumber
(cm™2).

Data Processing: The acquired spectrum was baseline corrected and, if necessary, ATR
corrected. The wavenumbers of the major absorption bands were identified and correlated with
known vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation
pattern of 2-Amino-6-phenylpyridine.
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Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer
(GC-MS) or a direct insertion probe system, with an Electron lonization (EI) source.

Sample Introduction:

o For a solid sample, a direct insertion probe can be used. A small amount of the sample is
placed on the probe tip, which is then inserted into the ion source and heated to vaporize the

sample.

 Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced
via a gas chromatograph.

lonization and Analysis:

e The vaporized sample molecules were bombarded with a high-energy electron beam
(typically 70 eV) in the ion source, leading to the formation of a molecular ion ([M]*) and
various fragment ions.

» The positively charged ions were then accelerated into the mass analyzer.
e The mass analyzer separated the ions based on their mass-to-charge ratio (m/z).
» A detector recorded the abundance of each ion at a specific m/z value.

Data Processing: The resulting mass spectrum, a plot of relative ion abundance versus m/z,
was generated. The peak with the highest m/z value, corresponding to the intact molecule with
one electron removed, was identified as the molecular ion peak. The fragmentation pattern was
analyzed to provide further structural information.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-6-phenylpyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030124#spectroscopic-data-of-2-amino-6-
phenylpyridine-nmr-ir-mass]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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